
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide, commonly known as BDP, is a fluorescent dye molecule that has gained widespread use in the field of biological research due to its unique properties. BDP is a cationic dye that is highly soluble in water and exhibits strong fluorescence emission in the near-infrared (NIR) region. This makes it an ideal candidate for a variety of applications, including imaging and sensing in biological systems.
Mécanisme D'action
The mechanism of action of BDP is based on its ability to interact with biological molecules and structures through electrostatic interactions. The cationic nature of the molecule allows it to bind to negatively charged molecules, such as DNA and proteins, and its hydrophobic nature allows it to interact with lipid membranes. This makes BDP an excellent tool for studying the structure and function of biological molecules in vitro and in vivo.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in vivo. BDP has been used to study a variety of biological processes, including angiogenesis, inflammation, and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BDP in laboratory experiments include its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region, its ability to penetrate deep into tissues, and its non-toxic nature. However, there are some limitations to using BDP, including its relatively high cost compared to other fluorescent dyes, and its sensitivity to pH and temperature changes.
Orientations Futures
There are numerous future directions for the use of BDP in scientific research. One area of interest is the development of new imaging techniques that utilize BDP, such as photoacoustic imaging and fluorescence lifetime imaging. Another area of interest is the development of new BDP derivatives that exhibit improved properties, such as increased fluorescence intensity or greater stability. Additionally, BDP could be used in the development of new therapies for diseases such as cancer, as it has been shown to selectively target tumor cells.
Méthodes De Synthèse
BDP can be synthesized using a variety of methods, but the most common approach involves the reaction of a pyridine derivative with an aryl halide in the presence of a palladium catalyst. The resulting intermediate is then treated with an ethoxycarbonyl group to form the final product. The synthesis of BDP is relatively straightforward and can be achieved with high yields.
Applications De Recherche Scientifique
BDP has found numerous applications in scientific research, particularly in the field of biological imaging. Its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region makes it an ideal candidate for in vivo imaging, as it can penetrate deep into tissues and provide high-resolution images. BDP has been used in a variety of imaging techniques, including fluorescence microscopy, confocal microscopy, and optical coherence tomography.
Propriétés
IUPAC Name |
ethyl 1-benzyl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.BF4/c1-2-30-27(29)26-19-24(22-14-8-4-9-15-22)18-25(23-16-10-5-11-17-23)28(26)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSBZPESWJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

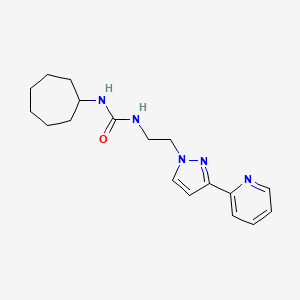
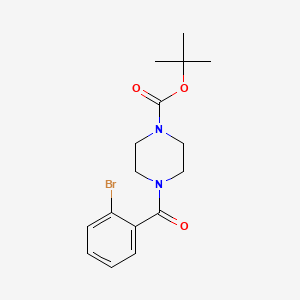

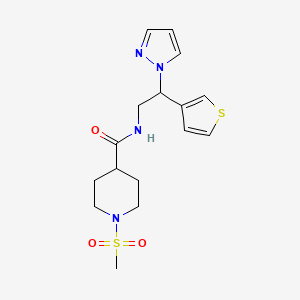
![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
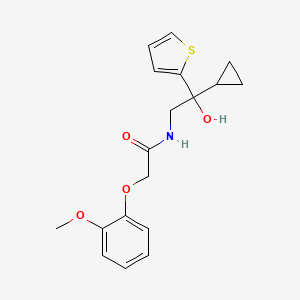
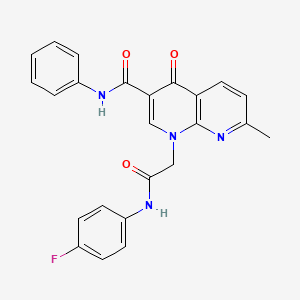
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)
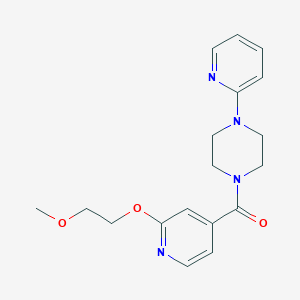

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)